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The ADME Profile of Linaprazan: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) properties of linaprazan, a potassium-competitive acid

blocker (P-CAB). The information presented herein is a synthesis of available preclinical and

clinical data. This document also covers the ADME characteristics of linaprazan glurate (also

known as X842), a prodrug of linaprazan developed to improve its pharmacokinetic profile.

Introduction
Linaprazan is a reversible inhibitor of the gastric H+/K+-ATPase, offering a rapid onset of

action for the suppression of gastric acid secretion.[1][2] However, its relatively short half-life in

humans has led to the development of linaprazan glurate, a prodrug designed to extend the

duration of action.[2][3][4] Understanding the ADME properties of both linaprazan and its

prodrug is critical for optimizing clinical efficacy and safety.

Absorption
Linaprazan is characterized by rapid absorption following oral administration.[2] To prolong its

therapeutic effect, a prodrug, linaprazan glurate, was developed. Linaprazan glurate is also

rapidly absorbed and subsequently converted to the active linaprazan.[5][6]
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A clinical study has been conducted to evaluate the impact of a high-fat, high-calorie meal on

the pharmacokinetics of a new oral tablet formulation of linaprazan glurate and the resulting

exposure of linaprazan.[7]

Distribution
Preclinical studies in rats have provided insights into the distribution of linaprazan glurate and

its metabolites. Following administration, drug-related substances were found to be primarily

concentrated in the stomach, eyes, liver, small intestine, and large intestine.[3][4] Within the

blood, the distribution is favored in the plasma over the hemocytes.[3][4]

Metabolism
The metabolic pathway of linaprazan glurate is initiated by its hydrolysis to the active moiety,

linaprazan.[3][4] This conversion is primarily mediated by the enzyme Carboxylesterase 2

(CES2).[3][8] Following its formation, linaprazan undergoes further metabolism through a

series of oxidation, dehydrogenation, and glucuronidation reactions.[3][4]

In preclinical rat models, a total of 13 metabolites have been identified in plasma, urine, feces,

and bile.[3][4] The most abundant metabolite detected in the plasma of both male and female

rats was M150, identified as 2,6-dimethylbenzoic acid.[3][4] In male rats, M150 accounted for

80.65% of the total drug-related material in plasma (based on AUC0-24h), while in female rats,

it represented 67.65%.[3][4]

The potential for drug-drug interactions has been investigated in clinical trials. Studies have

been conducted to assess the interaction of linaprazan glurate with clarithromycin, a known

strong inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), and with

midazolam, a sensitive CYP3A4 substrate.[9][10] This suggests that CYP3A4 and P-gp may

play a role in the disposition of linaprazan.[10]

Metabolic Pathway of Linaprazan Glurate
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Caption: Metabolic conversion of linaprazan glurate to linaprazan and subsequent

metabolism.

Excretion
Linaprazan itself is subject to rapid excretion, which contributes to its short duration of acid

inhibition.[3][4] The development of linaprazan glurate was a direct approach to mitigate this

rapid clearance.[3][4]

In radiolabeled studies in rats receiving a single oral dose of [14C]linaprazan glurate, the

primary route of excretion was through the feces.[3][4] Over a period of 168 hours,

approximately 70.48% of the administered radioactive dose was recovered in the feces.[3][4]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of linaprazan and its

prodrug, linaprazan glurate, from preclinical studies.

Table 1: Pharmacokinetic Parameters of Linaprazan and Linaprazan Glurate (X842) in Male

Rats after a Single Oral Dose
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Parameter
2.4 mg/kg Linaprazan
Glurate

9.6 mg/kg Linaprazan
Glurate

Linaprazan Glurate (Prodrug)

Tmax (h) 0.58 ± 0.20 0.92 ± 0.49

Cmax (ng/mL) 12.7 ± 4.5 36.8 ± 12.8

AUC(0-24h) (hng/mL) 21.0 ± 5.0 78.9 ± 31.2

t1/2 (h) 2.0 ± 0.5 2.7 ± 0.9

Linaprazan (Active Metabolite)

Tmax (h) 1.50 ± 0.84 1.67 ± 0.82

Cmax (ng/mL) 48.3 ± 13.9 148.2 ± 38.6

AUC(0-24h) (hng/mL) 205.1 ± 61.1 741.8 ± 213.9

t1/2 (h) 3.3 ± 0.5 4.3 ± 0.9

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[2]

Table 2: Pharmacokinetic Parameters of Linaprazan and Linaprazan Glurate (X842) in

Female Rats after a Single Oral Dose
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Parameter
2.4 mg/kg Linaprazan
Glurate

9.6 mg/kg Linaprazan
Glurate

Linaprazan Glurate (Prodrug)

Tmax (h) 0.58 ± 0.20 0.58 ± 0.20

Cmax (ng/mL) 20.3 ± 7.2 53.0 ± 21.8

AUC(0-24h) (hng/mL) 33.7 ± 11.4 114.8 ± 57.0

t1/2 (h) 2.1 ± 0.3 4.1 ± 2.6

Linaprazan (Active Metabolite)

Tmax (h) 2.00 ± 1.10 1.17 ± 0.41

Cmax (ng/mL) 68.1 ± 18.0 168.0 ± 42.1

AUC(0-24h) (hng/mL) 276.9 ± 67.2 871.9 ± 204.6

t1/2 (h) 3.7 ± 0.6 4.6 ± 0.8

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[2]

Experimental Protocols
In Vivo ADME Study in Rats
A study was conducted to investigate the pharmacokinetics, tissue distribution, mass balance,

and metabolism of linaprazan glurate in rats.[3]

Test System: Sprague-Dawley rats.[2]

Dosing: A single oral dose of 2.4 mg/kg (100 µCi/kg) of [14C]linaprazan glurate was

administered.[3] For non-radiolabeled pharmacokinetic studies, oral doses of 0.6, 2.4, and

9.6 mg/kg were used.[2] Intravenous administration was also performed to assess

biotransformation.[2]

Sample Collection: Blood, urine, feces, and bile were collected at various time points.[3] For

tissue distribution, various organs were collected post-administration.[3][4]
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Analytical Methods: Concentrations of linaprazan glurate and linaprazan were determined

using validated bioanalytical methods, likely LC-MS/MS, though specific details are not

provided in the available literature. Radioactivity in samples was measured by liquid

scintillation counting. Metabolite profiling was conducted using high-resolution mass

spectrometry.[11]

Clinical Drug-Drug Interaction Study
A Phase I, open-label, fixed-sequence study was designed to evaluate the drug-drug

interaction potential of linaprazan glurate.[10]

Objective: To assess the effect of clarithromycin on the pharmacokinetics of linaprazan and

linaprazan glurate, and the effect of linaprazan glurate on the pharmacokinetics of

midazolam.[10]

Study Design: The study was divided into two parts. Part I involved the co-administration of

linaprazan glurate (100 mg once daily) with clarithromycin. Part II evaluated the effect of

repeated doses of linaprazan glurate (75 mg twice daily) on the pharmacokinetics of a

single dose of midazolam.[10]

Sample Collection: Serial blood samples were collected for pharmacokinetic analysis of all

administered drugs and their relevant metabolites.

Analytical Methods: Drug concentrations in plasma were measured using validated

bioanalytical methods.

General Experimental Workflow for ADME Studies
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Caption: A generalized workflow for preclinical and clinical ADME studies of linaprazan.

Conclusion
The ADME profile of linaprazan is characterized by rapid absorption and excretion. The

development of the prodrug, linaprazan glurate, has successfully addressed the short half-life

of the parent compound by providing prolonged exposure to the active linaprazan. Metabolism

is a key clearance pathway, involving initial hydrolysis of the prodrug followed by extensive

phase I and phase II reactions of linaprazan. Fecal excretion is the predominant route of

elimination for linaprazan glurate and its metabolites in preclinical models. The potential for

drug-drug interactions involving CYP3A4 and P-gp warrants further investigation to ensure the

safe and effective use of linaprazan in diverse patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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